molecular formula C16H19N3O4S2 B3019326 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034392-36-2

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B3019326
CAS No.: 2034392-36-2
M. Wt: 381.47
InChI Key: NUPXOSIOLSPRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a structurally complex molecule featuring a benzo[b]thiophene core linked to a propan-2-yl group, which is further connected to a 2-oxoimidazolidine carboxamide scaffold. This compound’s design combines privileged structural motifs, including the sulfur-containing heterocycle (benzo[b]thiophene) and the imidazolidine ring, which are frequently employed in medicinal chemistry for their pharmacological relevance, particularly in targeting enzymes or receptors involved in inflammation or oncology .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11(9-12-10-24-14-6-4-3-5-13(12)14)17-15(20)18-7-8-19(16(18)21)25(2,22)23/h3-6,10-11H,7-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPXOSIOLSPRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest due to its potential biological activities. This paper explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[b]thiophene moiety : Known for its role in various pharmacological activities.
  • Imidazolidine ring : Contributes to the biological activity through its ability to interact with biological targets.
  • Methylsulfonyl group : Imparts unique chemical properties that enhance the compound's reactivity.

The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S with a molecular weight of approximately 318.38 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[b]thiophene core : Achieved through cyclization reactions.
  • Introduction of the methylsulfonyl group : Often involves sulfonylation reactions.
  • Construction of the imidazolidine ring : Utilizes condensation reactions with suitable precursors.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, analogs of imidazolidine derivatives have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells, with IC50 values ranging from 16 to 60 μM depending on the structural modifications made .

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
This compoundVariousTBD

The biological activity of this compound may be attributed to:

  • Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

In a recent study, a series of similar compounds were synthesized and evaluated for their anticancer properties. The results demonstrated that modifications in the sulfonamide and imidazolidine structures significantly influenced their cytotoxic effects. For example, introducing specific functional groups enhanced their potency against targeted cancer cells .

Comparison with Similar Compounds

Table 2: Comparative Analysis of Structural and Functional Features

Feature Target Compound Benzothiazole Analogues () Tetrazole Derivatives () Propenone Analogues ()
Core Structure Imidazolidine-carboxamide Thiazolidinone-benzothiazole Tetrazole-ethenyl Propenone-trimethoxyphenyl
Key Substituents Methylsulfonyl, Propan-2-yl Halogenated aryl groups Methoxyphenyl Chlorophenyl, Methoxy
Synthesis Complexity Moderate-High Moderate (ethanol-based) High (cycloaddition) Moderate (condensation)
Pharmacological Target Enzyme inhibition (probable) Anti-inflammatory/antimicrobial Anticancer Anticancer (pro-apoptotic)
Structural Flexibility Rigid (imidazolidine) Semi-flexible (thiazolidinone) Planar (tetrazole) Flexible (propenone chain)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.